molecular formula C8H4BrF2IN2 B6191475 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole CAS No. 2680530-90-7

6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole

Cat. No.: B6191475
CAS No.: 2680530-90-7
M. Wt: 372.9
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Description

6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole is a heterocyclic compound that contains bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with amino acid residues within the active sites of target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(difluoromethyl)-1H-indole
  • 6-Bromo-1-hydroxyisoquinoline
  • 6-Cyclopropyl-1,4-benzodioxane

Uniqueness

6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity.

Properties

CAS No.

2680530-90-7

Molecular Formula

C8H4BrF2IN2

Molecular Weight

372.9

Purity

95

Origin of Product

United States

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